molecular formula C6H10N2S2 B083425 Cyanoethyl dimethyldithiocarbamate CAS No. 10264-38-7

Cyanoethyl dimethyldithiocarbamate

Cat. No. B083425
CAS RN: 10264-38-7
M. Wt: 174.3 g/mol
InChI Key: VLYWPIYDQUBQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanoethyl dimethyldithiocarbamate (CEDC) is a chemical compound that is widely used in scientific research for its diverse applications. It is a yellow to brown colored powder that is soluble in water and organic solvents. CEDC is a potent chelator of heavy metals and is used for the removal of metals from wastewater. It also has anti-tumor properties and is used in cancer research.

Mechanism Of Action

The mechanism of action of Cyanoethyl dimethyldithiocarbamate is not fully understood. It is believed to act by chelating heavy metals and preventing their uptake by cells. Cyanoethyl dimethyldithiocarbamate has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. It is also thought to inhibit the activity of enzymes involved in DNA synthesis and repair.

Biochemical And Physiological Effects

Cyanoethyl dimethyldithiocarbamate has been shown to have both biochemical and physiological effects. It has been shown to reduce the levels of heavy metals in the liver and kidneys of animals. Cyanoethyl dimethyldithiocarbamate has also been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species. It has been shown to reduce the levels of glutathione, an important antioxidant, in cells.

Advantages And Limitations For Lab Experiments

The advantages of using Cyanoethyl dimethyldithiocarbamate in lab experiments include its potent chelating properties and its anti-tumor activity. It is also relatively easy to synthesize and purify. The limitations of using Cyanoethyl dimethyldithiocarbamate include its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for research involving Cyanoethyl dimethyldithiocarbamate. One area of research is the development of new metal complexes for catalytic and electrochemical applications. Another area of research is the development of new anti-tumor agents based on the structure of Cyanoethyl dimethyldithiocarbamate. Additionally, research is needed to further understand the mechanism of action of Cyanoethyl dimethyldithiocarbamate and its potential toxicity.

Synthesis Methods

Cyanoethyl dimethyldithiocarbamate can be synthesized by reacting sodium dimethyldithiocarbamate with acrylonitrile in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as benzene or toluene. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

Cyanoethyl dimethyldithiocarbamate has a wide range of applications in scientific research. It is used as a chelating agent for the removal of heavy metals from wastewater. Cyanoethyl dimethyldithiocarbamate is also used in cancer research as an anti-tumor agent. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Cyanoethyl dimethyldithiocarbamate is also used in the synthesis of metal complexes for catalytic and electrochemical applications.

properties

CAS RN

10264-38-7

Product Name

Cyanoethyl dimethyldithiocarbamate

Molecular Formula

C6H10N2S2

Molecular Weight

174.3 g/mol

IUPAC Name

2-cyanoethyl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C6H10N2S2/c1-8(2)6(9)10-5-3-4-7/h3,5H2,1-2H3

InChI Key

VLYWPIYDQUBQFY-UHFFFAOYSA-N

SMILES

CN(C)C(=S)SCCC#N

Canonical SMILES

CN(C)C(=S)SCCC#N

Other CAS RN

10264-38-7

synonyms

CEDDTC
cyanoethyl dimethyldithiocarbamate

Origin of Product

United States

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